molecular formula C5H7N3O3 B569682 4-Methoxy-1-methyl-5-nitro-1H-imidazole CAS No. 31876-68-3

4-Methoxy-1-methyl-5-nitro-1H-imidazole

Cat. No.: B569682
CAS No.: 31876-68-3
M. Wt: 157.129
InChI Key: ZSIQYHIOVHAVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-methyl-5-nitro-1H-imidazole is a heterocyclic organic compound with the molecular formula C5H7N3O3. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. The presence of a methoxy group, a methyl group, and a nitro group on the imidazole ring makes this compound unique and of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methyl-5-nitro-1H-imidazole can be achieved through several methods. One common approach involves the nitration of 4-methoxy-1-methylimidazole using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 5-position of the imidazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, amines.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

    Reduction: 4-Methoxy-1-methyl-5-amino-1H-imidazole.

    Substitution: Various substituted imidazole derivatives.

    Oxidation: 4-Methoxy-1-carboxy-5-nitro-1H-imidazole.

Scientific Research Applications

4-Methoxy-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate for the treatment of various infections.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-5-nitro-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a potential candidate for targeting hypoxic tumor cells.

Comparison with Similar Compounds

  • 4-Methyl-5-nitroimidazole
  • 5-Methyl-4-nitroimidazole
  • 4-Methoxy-5-nitroimidazole

Comparison: 4-Methoxy-1-methyl-5-nitro-1H-imidazole is unique due to the presence of both a methoxy group and a nitro group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can enhance the compound’s solubility and bioavailability, while the nitro group contributes to its antimicrobial properties.

Properties

IUPAC Name

4-methoxy-1-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-3-6-4(11-2)5(7)8(9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIQYHIOVHAVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.